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molecular formula C6H13NO3 B8328533 N-lactoyl 2-amino-1-propanol

N-lactoyl 2-amino-1-propanol

Cat. No. B8328533
M. Wt: 147.17 g/mol
InChI Key: KXBFLLVCUAQTJV-UHFFFAOYSA-N
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Patent
US09155329B2

Procedure details

3.7 g ethyl lactate and 2.1 g 2-amino-1-propanol were mixed and subsequently heated to 110-115° C. for 2.5 hours. During the reaction, the ethanol formed was distilled off. After the reaction the excess of ethyl lactate was removed by vacuum distillation (bottom temperature: 150° C., 1 mbar), using a 20 cm vigreux column. 3.9 g of residual N-lactoyl 2-amino-1-propanol (brown viscous liquid) was collected, the purity of which was confirmed by NMR analysis. The yield of the reaction was 95%
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=O)[CH:2]([CH3:4])[OH:3].[NH2:9][CH:10]([CH3:13])[CH2:11][OH:12]>C(O)C>[C:1]([NH:9][CH:10]([CH3:13])[CH2:11][OH:12])(=[O:6])[CH:2]([CH3:4])[OH:3]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Name
Quantity
2.1 g
Type
reactant
Smiles
NC(CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
After the reaction the excess of ethyl lactate
CUSTOM
Type
CUSTOM
Details
was removed by vacuum distillation (bottom temperature: 150° C., 1 mbar)
CUSTOM
Type
CUSTOM
Details
3.9 g of residual N-lactoyl 2-amino-1-propanol (brown viscous liquid) was collected

Outcomes

Product
Name
Type
Smiles
C(C(O)C)(=O)NC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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